3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an isopropyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine can be achieved through a multi-step process involving the following key steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of specific biochemical pathways. The isopropyl and amine groups contribute to the compound’s overall binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Contains a fluorine atom instead of bromine.
3-(2-Methylphenyl)-1-isopropyl-1h-pyrazol-5-amine: Substituted with a methyl group instead of bromine.
Uniqueness
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H14BrN3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-12(14)7-11(15-16)9-5-3-4-6-10(9)13/h3-8H,14H2,1-2H3 |
InChI Key |
QKECPNWUCUPMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |
Origin of Product |
United States |
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